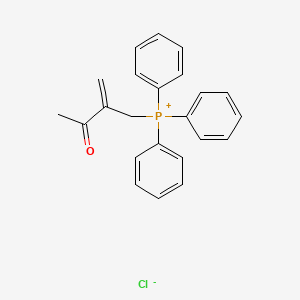
(2-Methylidene-3-oxobutyl)(triphenyl)phosphanium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Methylidene-3-oxobutyl)(triphenyl)phosphanium chloride is a compound of significant interest in organic chemistry. It is a phosphonium salt, characterized by the presence of a triphenylphosphine group attached to a (2-methylidene-3-oxobutyl) moiety. This compound is often used in various organic synthesis reactions, particularly those involving the Wittig reaction.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylidene-3-oxobutyl)(triphenyl)phosphanium chloride typically involves the reaction of triphenylphosphine with an appropriate alkyl halide. The process generally follows these steps:
Formation of the Phosphonium Salt: Triphenylphosphine reacts with an alkyl halide in a nucleophilic substitution reaction to form the phosphonium salt.
Purification: The resulting product is purified through recrystallization or other suitable methods to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and the use of solvents to facilitate the reaction.
化学反应分析
Types of Reactions
(2-Methylidene-3-oxobutyl)(triphenyl)phosphanium chloride undergoes several types of chemical reactions, including:
Wittig Reaction: This compound is commonly used in the Wittig reaction, where it reacts with aldehydes or ketones to form alkenes.
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the phosphonium group.
Common Reagents and Conditions
Reagents: Common reagents include aldehydes, ketones, and strong bases such as butyl lithium.
Conditions: Reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the phosphonium salt. Solvents like tetrahydrofuran (THF) or dichloromethane are often used.
Major Products
The major products formed from these reactions are alkenes, particularly when the compound is used in the Wittig reaction. The specific structure of the alkene depends on the nature of the aldehyde or ketone used in the reaction.
科学研究应用
(2-Methylidene-3-oxobutyl)(triphenyl)phosphanium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon double bonds.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It plays a role in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of various chemicals and materials, including polymers and specialty chemicals.
作用机制
The mechanism of action of (2-Methylidene-3-oxobutyl)(triphenyl)phosphanium chloride primarily involves its role as a reagent in the Wittig reaction. The phosphonium group acts as a nucleophile, attacking the electrophilic carbonyl carbon of aldehydes or ketones. This leads to the formation of a betaine intermediate, which subsequently undergoes elimination to form the desired alkene product.
相似化合物的比较
Similar Compounds
(Methoxymethyl)triphenylphosphonium chloride: Similar in structure but with a methoxymethyl group instead of the (2-methylidene-3-oxobutyl) moiety.
Triphenylphosphine: A simpler compound without the additional alkyl group, commonly used in various organic reactions.
Uniqueness
(2-Methylidene-3-oxobutyl)(triphenyl)phosphanium chloride is unique due to its specific structure, which allows it to participate in the Wittig reaction with high efficiency. Its ability to form stable intermediates and produce alkenes with precise double bond placement makes it a valuable reagent in organic synthesis.
属性
CAS 编号 |
51919-07-4 |
|---|---|
分子式 |
C23H22ClOP |
分子量 |
380.8 g/mol |
IUPAC 名称 |
(2-methylidene-3-oxobutyl)-triphenylphosphanium;chloride |
InChI |
InChI=1S/C23H22OP.ClH/c1-19(20(2)24)18-25(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23;/h3-17H,1,18H2,2H3;1H/q+1;/p-1 |
InChI 键 |
ZPOVOWQNVFFIKU-UHFFFAOYSA-M |
规范 SMILES |
CC(=O)C(=C)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[3-(Triethoxysilyl)propyl]pentane-2,4-dione](/img/structure/B14645518.png)
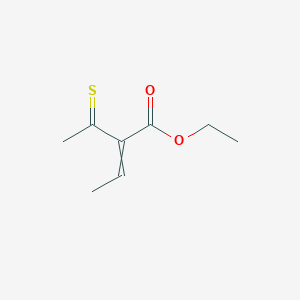
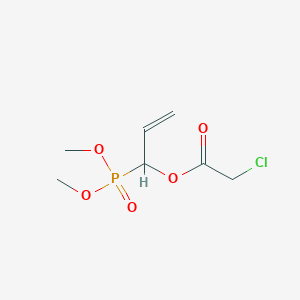
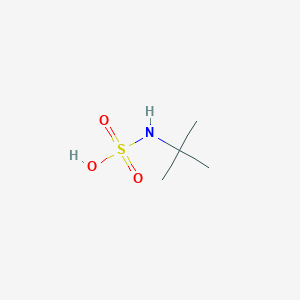

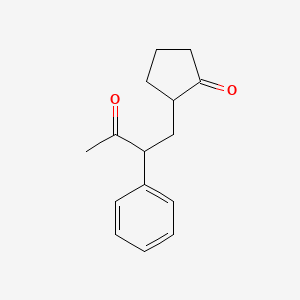
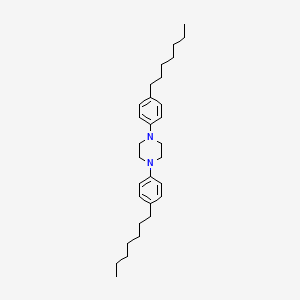
![1-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]tetradecane](/img/structure/B14645550.png)

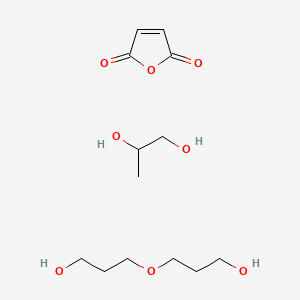
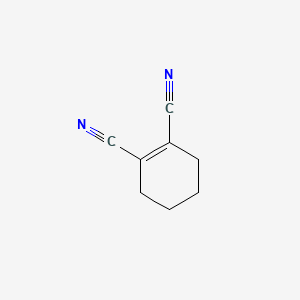
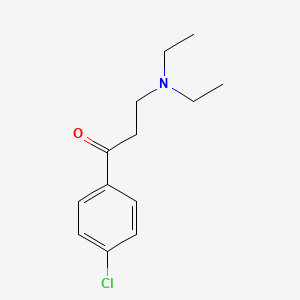
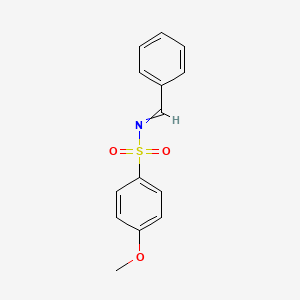
![(2-{[4-(Propan-2-yl)phenyl]sulfanyl}phenyl)acetic acid](/img/structure/B14645599.png)
